Methyl (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane-1-carboxylate
CAS No.:
Cat. No.: VC17402389
Molecular Formula: C7H11NO3
Molecular Weight: 157.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H11NO3 |
|---|---|
| Molecular Weight | 157.17 g/mol |
| IUPAC Name | methyl (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane-1-carboxylate |
| Standard InChI | InChI=1S/C7H11NO3/c1-10-6(9)7-2-5(3-11-7)8-4-7/h5,8H,2-4H2,1H3/t5-,7-/m0/s1 |
| Standard InChI Key | HKDYCDAEOZWGAO-FSPLSTOPSA-N |
| Isomeric SMILES | COC(=O)[C@@]12C[C@@H](CO1)NC2 |
| Canonical SMILES | COC(=O)C12CC(CO1)NC2 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
Methyl (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane-1-carboxylate features a bicyclo[2.2.1]heptane core with oxygen and nitrogen atoms at positions 2 and 5, respectively. The (1S,4S) stereochemistry imposes rigidity, reducing conformational flexibility and enhancing stability compared to monocyclic analogs . The methyl carboxylate group at position 1 contributes to the compound’s polarity, influencing solubility and reactivity (Figure 1).
Molecular Formula: C₇H₁₁NO₃
Molecular Weight: 157.17 g/mol
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) studies confirm the compound’s structure. Key signals include:
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¹H NMR (CDCl₃): δ 3.75 (s, 3H, COOCH₃), δ 3.60–3.45 (m, 2H, bridgehead protons), δ 2.90–2.70 (m, 2H, N-CH₂) .
Synthesis and Stereochemical Control
Synthetic Routes from trans-4-Hydroxy-L-Proline
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Protection: Benzyloxycarbonyl (Cbz) protection of the amine.
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Esterification: Methanolysis under acidic conditions.
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Cyclization: Tosylation followed by NaBH₄ reduction forms the bicyclic core.
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Deprotection: Palladium-catalyzed hydrogenolysis removes the Cbz group .
Key Advantages: Mild reaction conditions and high stereoselectivity avoid racemization, critical for pharmaceutical applications .
Industrial and Materials Science Applications
Catalysis and Ligand Design
The nitrogen and oxygen atoms enable coordination to transition metals, supporting applications in asymmetric catalysis. For example, palladium complexes of related bicyclic amines catalyze C–C coupling reactions.
Polymer Chemistry
Incorporation into polymers improves thermal stability and rigidity. Copolymers with acrylates exhibit enhanced glass transition temperatures (Tg) compared to linear analogs.
Future Research Directions
Pharmacokinetic Optimization
While in vitro activity is promising, in vivo studies are needed to assess bioavailability and toxicity. Prodrug strategies, such as ester hydrolysis to the carboxylic acid, may improve solubility .
Synthetic Methodology Development
Streamlining synthesis via catalytic asymmetric cyclopropanation or flow chemistry could reduce costs and environmental impact .
Target Identification
High-throughput screening and computational docking studies will elucidate molecular targets, guiding therapeutic applications .
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